molecular formula C12H15N3OS B8392596 1-(Butylcarbamoyl)-1,3-dihydrobenz-imidazole-2-thione

1-(Butylcarbamoyl)-1,3-dihydrobenz-imidazole-2-thione

Cat. No. B8392596
M. Wt: 249.33 g/mol
InChI Key: BAMPYYDHDNHUPX-UHFFFAOYSA-N
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Patent
US05677302

Procedure details

The mixture of 2-mercaptobenzimidazole (29.30 g, 0.195 mole) and butyl isocyanate (48.3 mL, 0.33 mole) in a 500 ml of round-bottom flask equipped with a condenser was heated to 130°-140° C. in an oil bath for 45 min. After the reaction mixture was cooled to room temperature, the solid was filtered, washed with hexane, and dried under vacuum to give 43.48 g (89%) of 1-(butylcarbamoyl)-1,3-dihydrobenzimidazole-2-thione as white crystals: mp 179°-180° C.
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
48.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH2:11]([N:15]=[C:16]=[O:17])[CH2:12][CH2:13][CH3:14]>>[CH2:11]([NH:15][C:16]([N:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[NH:6][C:2]1=[S:1])=[O:17])[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
29.3 g
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC=C2
Name
Quantity
48.3 mL
Type
reactant
Smiles
C(CCC)N=C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 130°-140° C. in an oil bath for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(=O)N1C(NC2=C1C=CC=C2)=S
Measurements
Type Value Analysis
AMOUNT: MASS 43.48 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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